molecular formula C20H31N3O3 B7168555 4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide

Cat. No.: B7168555
M. Wt: 361.5 g/mol
InChI Key: SMQNQCQACMEQHD-UHFFFAOYSA-N
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Description

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a common structural motif in medicinal chemistry, which is functionalized with a 2,2-dimethylpropanoyl group and a 3-(3-methoxyphenyl)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,2-dimethylpropanoyl Group: This step involves the acylation of the piperazine ring using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-(3-methoxyphenyl)propyl Group: The final step involves the alkylation of the piperazine ring with 3-(3-methoxyphenyl)propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of 4-(2,2-dimethylpropanoyl)-N-[3-(3-hydroxyphenyl)propyl]piperazine-1-carboxamide.

    Reduction: Formation of 4-(2,2-dimethylpropan-1-ol)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies due to its piperazine core.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The exact pathways and targets would depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-dimethylpropanoyl)-N-[3-(3-hydroxyphenyl)propyl]piperazine-1-carboxamide
  • 4-(2,2-dimethylpropan-1-ol)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide
  • N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide

Uniqueness

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,2-dimethylpropanoyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.

Properties

IUPAC Name

4-(2,2-dimethylpropanoyl)-N-[3-(3-methoxyphenyl)propyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-20(2,3)18(24)22-11-13-23(14-12-22)19(25)21-10-6-8-16-7-5-9-17(15-16)26-4/h5,7,9,15H,6,8,10-14H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQNQCQACMEQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)NCCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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